(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R)-2-(4-fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-15-10-4-6(2-3-9(10)12)7-5-8(7)11(13)14/h2-4,7-8H,5H2,1H3,(H,13,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAIIFVWMUYPFP-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2C[C@H]2C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Fluoro-3-methoxyphenyl)diazomethane with an appropriate alkene under catalytic conditions. The reaction is often carried out in the presence of a rhodium or copper catalyst, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the desired product. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The cyclopropane ring’s strained structure may also contribute to its reactivity and biological effects.
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (e.g., Fluorine, Chlorine): Fluorine at the para position (as in ) enhances metabolic stability and binding to hydrophobic pockets in proteins.
- Methoxy Group: The 3-methoxy group in the target compound introduces steric bulk and electron-donating effects, which may alter binding kinetics compared to simpler fluorophenyl analogs .
Stereochemical Impact
Analytical Data
Biological Activity
(1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique cyclopropane structure, which is known for its ability to engage in various biochemical interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid includes a cyclopropane ring substituted with a fluorinated methoxyphenyl group. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant antitumor properties. While specific data on (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is limited, related compounds have shown promising results in inhibiting tumor growth in various cancer models. For instance:
| Compound | Cancer Model | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 0.64 |
| Compound B | KMS-12 BM (Multiple Myeloma) | 1.40 |
These findings suggest that the structural features of cyclopropane derivatives may contribute to their cytotoxic effects against cancer cells.
The mechanism by which (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid exerts its biological effects may involve interaction with specific cellular pathways. Cyclopropane derivatives are known to modulate protein functions and enzyme activities, potentially impacting cell proliferation and apoptosis.
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggests that the fluorinated substituent may enhance oral bioavailability and reduce metabolic degradation, although detailed studies are required to confirm these properties.
Case Studies
A case study involving similar cyclopropane derivatives demonstrated their efficacy in preclinical models. For example, a compound structurally related to (1R,2R)-2-(4-Fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid was evaluated for its antitumor activity and showed significant inhibition of tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
